molecular formula C19H17F2N3OS B2569557 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 1797624-50-0

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2569557
CAS No.: 1797624-50-0
M. Wt: 373.42
InChI Key: WEBUTTQSXPKAFG-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS 2034506-52-8) is a synthetic organic compound with a molecular formula of C19H17F2N3OS and a molecular weight of 373.4 g/mol . This multi-functional small molecule features a pyrazole core structure, which is substituted with a cyclopropyl group and a thiophene ring, and is further functionalized with a 2,6-difluorobenzamide side chain . The presence of these distinct pharmacophores suggests significant potential for diverse biological activity, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with structural similarities to this benzamide have been investigated for their utility in several therapeutic areas. Research on analogous molecules highlights potential applications as antitumor agents and as inhibitors of key biological pathways, such as CRAC (Calcium Release-Activated Calcium) channels . CRAC channel inhibitors are of particular interest for the research of immune and inflammatory diseases, including asthma and atopic eczema, as they can modulate the immune response by affecting T-cell activation and cytokine production . The mechanism of action for this class of compounds often involves targeted protein inhibition. Related N-pyrazolyl carboxamide compounds have been shown to function as potent CRAC channel inhibitors, which work by preventing store-operated calcium entry into cells, a critical signaling event for immune cell function . Furthermore, structurally related pyrazole derivatives have been explored for their role in disrupting proliferative signaling pathways in oncology research, indicating a potential mechanism that may induce cell death in malignant cells . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for hit-to-lead optimization, target validation, and in vitro pharmacological studies within the fields of oncology and immunology.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c20-13-3-1-4-14(21)18(13)19(25)22-8-9-24-16(12-6-7-12)11-15(23-24)17-5-2-10-26-17/h1-5,10-12H,6-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBUTTQSXPKAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS Number: 1797624-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F2N3OSC_{19}H_{17}F_{2}N_{3}OS, with a molecular weight of approximately 373.4 g/mol. The compound features a pyrazole ring connected to a difluorobenzamide moiety, contributing to its unique biological profile.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties . For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may also possess similar mechanisms .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies have suggested that this compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This could potentially make it a candidate for treating inflammatory conditions .

PPARγ Agonism

Recent investigations into related pyrazole compounds have identified them as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists . PPARγ is involved in glucose metabolism and adipocyte differentiation, making it a target for diabetes treatment. The ability of this compound to interact with PPARγ could provide insights into its potential use in metabolic disorders .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with cancer cell survival and inflammation.
  • Interaction with Receptors : Its potential role as a PPARγ agonist suggests it may modulate metabolic pathways through receptor-mediated actions.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in cancer cell lines; activates caspase pathways.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases.
PPARγ AgonismModulates glucose metabolism; potential therapeutic applications in diabetes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide exhibit potential anticancer properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that similar compounds could effectively inhibit RET kinase activity, which is implicated in various cancers .

Case Study : A series of novel benzamides were synthesized and evaluated for their potency against RET kinase. Compounds exhibiting high inhibitory activity were identified, suggesting a promising avenue for developing targeted cancer therapies.

2. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. The structural features of this compound may contribute to its efficacy against various bacterial strains.

Case Study : A related compound demonstrated significant in vitro activity against resistant strains of Plasmodium falciparum, showcasing the potential for developing new antimalarial drugs .

Neuropharmacological Applications

3. Neuroprotective Effects

The neuroprotective effects of compounds with similar structures have been explored in models of neurodegenerative diseases. The presence of difluoro substitutions may enhance the ability to cross the blood-brain barrier, making these compounds suitable candidates for treating conditions like Alzheimer's disease.

Case Study : Research indicates that certain pyrazole derivatives can modulate neuroinflammatory responses, providing a protective effect on neuronal cells exposed to neurotoxic agents .

Data Table of Biological Activities

Activity Type Compound Class Target/Mechanism Findings
AnticancerBenzamidesRET KinaseHigh inhibition rates observed
AntimicrobialPyrazolesVarious bacterial strainsSignificant in vitro activity reported
NeuroprotectivePyrazolesNeuroinflammation modulationProtective effects on neuronal cells

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Pesticidal Potential: The 2,6-difluorobenzamide group aligns with benzoylurea activity, but the pyrazole-thiophene motif may redirect specificity toward novel insect targets or resistance mechanisms .
  • Metabolic Stability : Cyclopropyl and thiophene groups could reduce oxidative metabolism compared to urea-based analogs, as seen in hexaflumuron’s tetrafluoroethoxy group enhancing environmental persistence .
  • Synthetic Challenges : The ethyl linker between pyrazole and benzamide may require tailored coupling strategies, differing from urea-forming reactions in teflubenzuron synthesis .

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